molecular formula C14H15N5O4 B2878533 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251709-99-5

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2878533
CAS No.: 1251709-99-5
M. Wt: 317.305
InChI Key: MMHIGLZYBVWJRW-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex heterocyclic compound designed for advanced research applications in medicinal chemistry and drug discovery. This molecule integrates a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential, linked to a 1H-pyrazole carboxamide unit via an amide bond . The 2,5-dimethylfuran moiety further enhances the structural complexity and potential for unique bioactivity. The 1,3,4-oxadiazole ring is a versatile heterocycle extensively studied for its wide spectrum of biological activities, which can include antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and anti-HIV properties . The pyrazole ring is another nitrogen-containing heterocycle recognized as a "biologically privileged" scaffold and is a significant structural component in several active pharmaceutical ingredients (APIs) and marketed drugs . This hybrid structure, combining multiple heterocyclic systems, presents a compelling subject for investigating novel mechanisms of action and structure-activity relationships (SAR). Researchers can explore its potential as a multi-target therapeutic agent or a key intermediate in the synthesis of more complex molecular architectures. The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions of hydrazides or acylhydrazones, with modern methods employing metal-free oxidative cyclizations, photoredox catalysis, or mechanochemical synthesis for improved efficiency and environmental friendliness . The presence of the carboxamide linkage and multiple aromatic systems suggests potential for target binding and modulation of biological pathways. This product is intended for non-human research applications only in fields such as hit-to-lead optimization, synthetic methodology development, and biological screening. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4/c1-7-5-9(8(2)22-7)12-16-17-14(23-12)15-11(20)10-6-19(3)18-13(10)21-4/h5-6H,1-4H3,(H,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHIGLZYBVWJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H15N3O3C_{15}H_{15}N_3O_3 with a molecular weight of approximately 285.30 g/mol. The compound features a pyrazole core linked to an oxadiazole moiety and a methoxy group, which may enhance its biological activity.

Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties. The presence of the pyrazole and oxadiazole rings suggests potential interactions with cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Compound NameMechanism of ActionReference
Pyrazole Derivative ACOX-2 Inhibition
Oxadiazole Compound BAnti-inflammatory via NF-kB pathway
Pyrazole Analog CInhibition of prostaglandin synthesis

Anti-inflammatory Activity

In studies involving pyrazole derivatives, significant anti-inflammatory effects have been observed. For instance, compounds similar to this compound demonstrated inhibition of paw edema in animal models. The efficacy was comparable to standard anti-inflammatory drugs such as diclofenac sodium.

Case Study:
A study by Sivaramakarthikeyan et al. evaluated various pyrazole derivatives for their anti-inflammatory properties using carrageenan-induced paw edema in rats. The most potent derivative showed an inhibition percentage significantly higher than the control group .

Analgesic Activity

The analgesic effects of compounds containing the pyrazole structure have been documented. These compounds may act through central and peripheral mechanisms to alleviate pain.

Case Study:
Research demonstrated that specific pyrazole derivatives exhibited significant analgesic activity in various pain models, suggesting their potential use in pain management therapies .

Toxicity and Safety Profile

Safety evaluations are crucial for any new drug candidate. Preliminary toxicity studies on related compounds indicate that they possess favorable safety profiles with minimal adverse effects observed at therapeutic doses.

Table 2: Toxicity Data from Related Compounds

Compound NameLD50 (mg/kg)Observed EffectsReference
Pyrazole Derivative D>2000No significant toxicity
Oxadiazole Compound E>1000Mild gastrointestinal irritation

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Pyrazole Derivatives :

  • Example 1 : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
    • Key Differences : Replaces the oxadiazole-carboxamide group with a carbothioamide (-C(S)NH2) and incorporates a triazole substituent.
    • Impact : The carbothioamide group enhances sulfur-mediated interactions (e.g., metal coordination), while the triazole improves π-π stacking.
  • Example 2: N-substituted pyrazoline carbaldehydes () Key Differences: Features a 4,5-dihydro-pyrazoline (non-aromatic) core with aldehyde substituents. Impact: Reduced aromaticity may decrease metabolic stability compared to the fully aromatic pyrazole in the target compound.

Oxadiazole Derivatives :

  • Example : 5-[(3,4-Dimethoxyphenyl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide ()
    • Key Differences : Retains the 1,3,4-oxadiazole-carboxamide backbone but substitutes the pyrazole and furan groups with a dimethoxyphenyl-pyrrolidinyl system.
    • Impact : Increased polarity from dimethoxy groups may improve solubility but reduce membrane permeability.
Substituent Analysis
Compound Substituents Molecular Weight Key Properties
Target Compound 2,5-Dimethylfuran, 3-methoxy-1-methyl-pyrazole 344.34 g/mol* Lipophilic furan, electron-donating methoxy
Carbothioamide Analogue () 4-Fluorophenyl, triazole, carbothioamide 463.51 g/mol Fluorine-enhanced electronegativity, sulfur
Dihydro-pyrazoline () 4-Fluorophenyl, aldehyde ~300–350 g/mol Reduced aromaticity, aldehyde reactivity
Oxadiazole-pyrrolidinyl () Dimethoxyphenyl, pyrrolidinone 388.42 g/mol High polarity, hydrogen-bonding capacity

*Calculated based on molecular formula (C15H16N4O4).

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